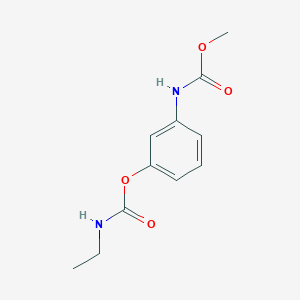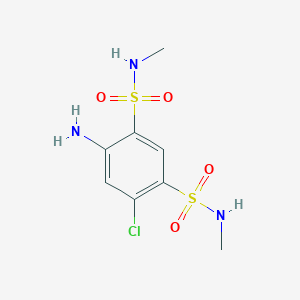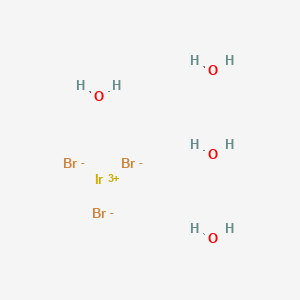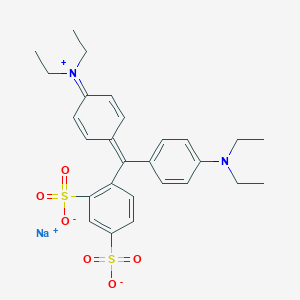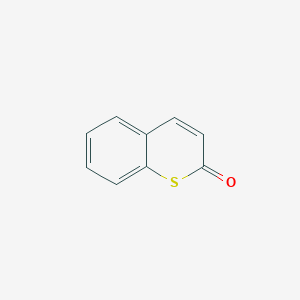
Thiochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiochromen-2-one is a heterocyclic organic compound that is widely used in scientific research. It is a sulfur-containing compound that has a unique structure, making it an ideal candidate for various applications. Thiochromen-2-one is also known as 2H-thiochromen-2-one or 2-benzothiazolyl-3,4-dihydro-2H-chromen-2-one.
Mécanisme D'action
Thiochromen-2-one acts as a photosensitizer in photodynamic therapy by generating singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can damage cancer cells, leading to their death. Thiochromen-2-one also inhibits the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Thiochromen-2-one has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are involved in the pathogenesis of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Thiochromen-2-one also has anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Thiochromen-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Thiochromen-2-one also has a unique structure that makes it an ideal candidate for various applications. However, thiochromen-2-one has some limitations as well. It is a relatively expensive compound, and its synthesis requires the use of toxic reagents such as aluminum chloride.
Orientations Futures
Thiochromen-2-one has several potential future directions. It can be used to develop new drugs for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Thiochromen-2-one can also be used to study the mechanism of enzyme inhibition and to develop new enzyme inhibitors. Furthermore, thiochromen-2-one can be used to develop new fluorescent probes for various biological molecules.
Méthodes De Synthèse
Thiochromen-2-one can be synthesized by various methods. One of the most common methods is the Pechmann condensation reaction. In this reaction, salicylaldehyde and 2-mercaptobenzothiazole are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at high temperature and yields thiochromen-2-one as the final product.
Applications De Recherche Scientifique
Thiochromen-2-one has a wide range of applications in scientific research. It is used as a fluorescent probe to detect various biological molecules such as proteins, DNA, and RNA. Thiochromen-2-one is also used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, thiochromen-2-one is used to study the mechanism of enzyme inhibition and to develop new drugs for various diseases.
Propriétés
Numéro CAS |
1075-14-5 |
|---|---|
Nom du produit |
Thiochromen-2-one |
Formule moléculaire |
C9H6OS |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
thiochromen-2-one |
InChI |
InChI=1S/C9H6OS/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
Clé InChI |
MDYPJPPXVOPUNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)S2 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
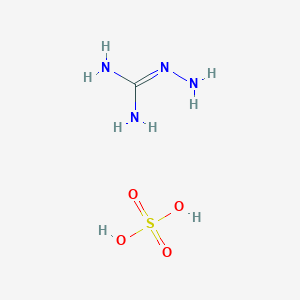
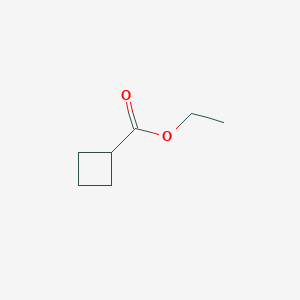
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
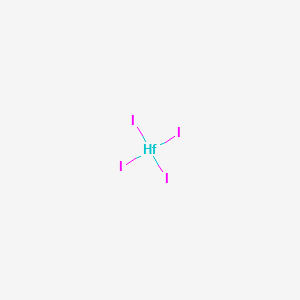
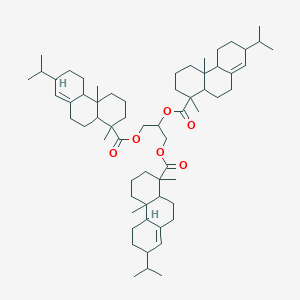
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
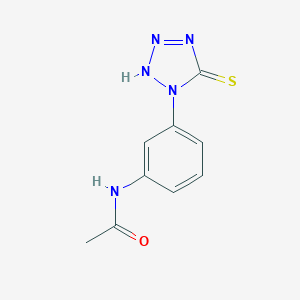
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
